Crisaborole
Overview
Description
Crisaborole, also known as Eucrisa, is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . It is a phosphodiesterase 4 (PDE-4) inhibitor .
Synthesis Analysis
Crisaborole is produced through a series of chemical reactions. A patent describes a production process involving the metalation of an aryl halide using tert-butyllithim or n-butyllithim at -78 °C . Another patent describes a synthetic method involving the reaction of penta ring of benzo [c] [1,2] oxygen boron -1,5 and 4- chloro-benzonitriles in DMF solution .
Molecular Structure Analysis
Crisaborole has a molecular formula of C14H10BNO3 and a molecular weight of 251.05 g/mol . The λmax of the Crisaborole was found to be 241nm in 10 mM Ammonium acetate buffer: ACN [60:40 % v/v]. pH 4.5 .
Chemical Reactions Analysis
Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis .
Physical And Chemical Properties Analysis
Crisaborole is a non-steroidal anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor. It has an IC50 value of 490 nM for PDE4 .
Scientific Research Applications
Atopic Dermatitis : Crisaborole ointment, 2%, has demonstrated effectiveness in treating mild-to-moderate atopic dermatitis (AD). It has been shown to improve lesion signs/symptoms, with early improvement in pruritus observed as early as 24 hours after the first application. Crisaborole-treated lesions showed significant improvement in lesional transcriptome profile compared with a vehicle, modulating key AD biomarkers, including type 2 helper T-cell (Th2) and Th17/Th22 pathways, and epidermal hyperplasia/proliferation. The molecular profiles and epidermal pathology normalized toward nonlesional skin, correlating with clinical changes in lesion severity and barrier function (Bissonnette et al., 2019).
Psoriasis : Clinical trials are underway to determine the utility of topical PDE4 inhibitors like crisaborole in patients with psoriasis, given the success of systemic PDE4 inhibition in this condition. Case studies have reported successful treatment of psoriasis with crisaborole (Lee, Lebwohl, & Wu, 2018).
Safety and Pharmacokinetics in Infants : A study evaluated the safety, effectiveness, and pharmacokinetics of crisaborole in infants aged 3 to < 24 months with mild-to-moderate AD. The study concluded that crisaborole was well tolerated and effective in this age group, with systemic exposures similar to patients aged ≥ 2 years (Schlessinger et al., 2020).
Carcinogenicity Studies : Crisaborole has undergone nonclinical safety testing, including 2-year carcinogenicity studies in animals. These studies found crisaborole to be non-tumorigenic in mice and rats, indicating a good safety profile (Ciaravino et al., 2017).
Efficacy in Various Dermatological Conditions : Crisaborole has been explored for its off-label use in treating other inflammatory dermatologic disorders such as seborrheic dermatitis, vitiligo, and inflammatory linear verrucous epidermal nevus, based on its mechanism of action. More studies are required to fully understand its therapeutic potential in these conditions (Makins, Sanghera, & Grewal, 2020).
Clinical Efficacy in Vulvar Leukoplakia : A study evaluated the clinical efficacy of crisaborole ointment in the treatment of vulvar leukoplakia, finding it to be effective in improving symptoms and pathological changes of the vulvar skin (Li, 2023).
Safety And Hazards
Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .
Future Directions
Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .
Relevant Papers
A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .
properties
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAGAREISWJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238231 | |
Record name | AN2728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Crisaborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |
Record name | Crisaborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Crisaborole | |
CAS RN |
906673-24-3 | |
Record name | Crisaborole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crisaborole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crisaborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN2728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRISABOROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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